molecular formula C5H3FO2S B183963 3-Fluorothiophene-2-carboxylic acid CAS No. 32431-84-8

3-Fluorothiophene-2-carboxylic acid

Cat. No.: B183963
CAS No.: 32431-84-8
M. Wt: 146.14 g/mol
InChI Key: WPHRBUAOSDHRDS-UHFFFAOYSA-N
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Description

3-Fluorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3FO2S. It is a derivative of thiophene, where a fluorine atom is substituted at the third position and a carboxylic acid group at the second position.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reactions but optimized for higher yields and purity. The use of advanced fluorination reagents and catalysts can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Substitution Reactions: this compound can undergo electrophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve desired transformations.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized products .

Scientific Research Applications

3-Fluorothiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-fluorothiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for designing drugs with improved efficacy and selectivity .

Comparison with Similar Compounds

  • 2-Fluorothiophene-3-carboxylic acid
  • 3-Chlorothiophene-2-carboxylic acid
  • 3-Bromothiophene-2-carboxylic acid

Uniqueness: 3-Fluorothiophene-2-carboxylic acid is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Biological Activity

3-Fluorothiophene-2-carboxylic acid is an organic compound belonging to the thiophene family, characterized by its unique molecular structure that includes a fluorine atom at the third position and a carboxylic acid group at the second position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and comparative studies with related compounds.

The molecular formula of this compound is C5_5H3_3FO2_2S. The synthesis of this compound can be achieved through several methods, including:

  • Schiemann Reaction : Involves the introduction of fluorine into the thiophene ring via diazonium salts.
  • Direct Fluorination : Utilizes reagents like n-butyllithium and N-fluorodibenzenesulfonimide for fluorination of thiophene derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable candidate in drug design. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .
  • Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory conditions, although specific pathways remain to be elucidated.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has been evaluated against various pathogens, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Acinetobacter baumannii.

In one study, derivatives of similar compounds exhibited significant antimicrobial activity, suggesting that this compound could possess comparable effects .

Case Studies

  • Antimicrobial Screening : A comparative study assessed the antimicrobial activity of various thiophene derivatives against S. aureus, revealing that specific structural modifications could enhance efficacy. The study highlighted that compounds with halogen substitutions showed improved activity profiles .
  • Molecular Docking Studies : Computational analyses indicated that this compound could effectively bind to DNA gyrase, similar to established fluoroquinolone antibiotics. This interaction suggests a potential pathway for its application as an antimicrobial agent .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the positioning of the fluorine atom in this compound. The following table summarizes key differences:

CompoundAntimicrobial ActivityMechanism of Action
This compoundModerateInhibits DNA gyrase
2-Fluorothiophene-3-carboxylic acidLowUnknown
3-Chlorothiophene-2-carboxylic acidHighInhibits RNA polymerase
3-Bromothiophene-2-carboxylic acidModerateUnknown

This table illustrates that while some analogs exhibit higher antimicrobial activity, the unique electronic properties of this compound may offer advantages in specific applications, particularly in drug design.

Properties

IUPAC Name

3-fluorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHRBUAOSDHRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356034
Record name 3-fluorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-84-8
Record name 3-Fluoro-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32431-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-thiophenecarboxylic Acid
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Synthesis routes and methods

Procedure details

2-Thiophene-carboxylic acid (1.7 g, 13.3 mmol) was dissolved in anhydrous THF (30 mL) and the solution was cooled to −78° C. under Ar, with stirring. n-Butyllithium (18.3 mL, 29.3 mmol) in hexanes was added to the above solution and the mixture was stirred for 30 min. A solution of N-fluorobenzenesulfonimide (5 g, 15.9 mmol) in THF (30 mL) was then added and the resulting solution was stirred at −78° C. for 4 h and allowed to warm to ambient temperature over a period of 6 h. The reaction was diluted with diethyl ether (100 mL), cooled to 0° C., and 1 N HCl (15 mL) was added to give a biphasic mixture. The aqueous layer was isolated and washed with diethyl ether (3×50 mL). The combined ethereal layers were dried over MgSO4, filtered, and concentrated in vacuo to yield an orange oil. The oil was subjected to column chromatography on silica gel using 1:1 hexanes/ethyl acetate as the eluent. (14) was obtained as a slightly brown solid (0.777 g) in 40% yield. TLC (1:1 ethyl acetate/hexanes) Rf 0.17; 1H NMR (CDCl3) δ 10.7 (s, 1H), 7.53 (dd, J=5.4, 3.6 Hz, 1H), 6.89 (d, J=5.4 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ 166.2 (d, J=3.5 Hz), 161.5 (d, J=278 Hz), 132.0 (d, J=10 Hz), 118.9 (d, J=24.7 Hz), 113.6; 19FNMR (282 MHz, CDCl3, CFCl3) δ-65.2 (d, J=6 Hz); EI-MS m/e 145.9838 (M+ calcd 145.9838 for C5H3FO2S).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
18.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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